molecular formula C12H24N2O2 B15227158 2-amino-1-[(2S)-2-(methoxymethyl)piperidin-1-yl]-3-methylbutan-1-one

2-amino-1-[(2S)-2-(methoxymethyl)piperidin-1-yl]-3-methylbutan-1-one

Cat. No.: B15227158
M. Wt: 228.33 g/mol
InChI Key: YDBMODXSCMXDMS-VUWPPUDQSA-N
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Description

2-Amino-1-[(2S)-2-(methoxymethyl)piperidin-1-yl]-3-methylbutan-1-one is a chiral ketone derivative featuring a piperidine ring substituted with a methoxymethyl group at the (2S)-position. The core structure consists of a 3-methylbutan-1-one backbone, with an amino group at the second carbon and a piperidin-1-yl moiety at the first carbon. The methoxymethyl substituent (-CH₂-O-CH₃) on the piperidine ring introduces steric bulk and moderate lipophilicity, distinguishing it from analogs with amine- or aryl-based substituents.

Properties

Molecular Formula

C12H24N2O2

Molecular Weight

228.33 g/mol

IUPAC Name

2-amino-1-[(2S)-2-(methoxymethyl)piperidin-1-yl]-3-methylbutan-1-one

InChI

InChI=1S/C12H24N2O2/c1-9(2)11(13)12(15)14-7-5-4-6-10(14)8-16-3/h9-11H,4-8,13H2,1-3H3/t10-,11?/m0/s1

InChI Key

YDBMODXSCMXDMS-VUWPPUDQSA-N

Isomeric SMILES

CC(C)C(C(=O)N1CCCC[C@H]1COC)N

Canonical SMILES

CC(C)C(C(=O)N1CCCCC1COC)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-1-[(2S)-2-(methoxymethyl)piperidin-1-yl]-3-methylbutan-1-one typically involves multiple steps. One common method includes the reaction of a piperidine derivative with a methoxymethylating agent, followed by the introduction of an amino group and a methyl group. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

2-amino-1-[(2S)-2-(methoxymethyl)piperidin-1-yl]-3-methylbutan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino and methoxymethyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

2-amino-1-[(2S)-2-(methoxymethyl)piperidin-1-yl]-3-methylbutan-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-amino-1-[(2S)-2-(methoxymethyl)piperidin-1-yl]-3-methylbutan-1-one involves its interaction with specific molecular targets. The amino group and piperidine ring can interact with enzymes and receptors, modulating their activity. The methoxymethyl group may also play a role in enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Key Structural Differences and Molecular Properties

Compound Name (IUPAC) Piperidine Substituent Position & Group Molecular Formula Molar Mass (g/mol) Key Features Evidence ID
2-Amino-1-[(2S)-2-(methoxymethyl)piperidin-1-yl]-3-methylbutan-1-one (Target) 2S-position: methoxymethyl (-CH₂-O-CH₃) C₁₃H₂₄N₂O₂ 240.34 Ether group; moderate lipophilicity -
(2S)-2-Amino-1-{3-[(dimethylamino)methyl]-1-piperidinyl}-3-methyl-1-butanone 3-position: dimethylaminomethyl (-CH₂-N(CH₃)₂) C₁₄H₂₇N₃O 265.39 Tertiary amine; increased basicity
(2S)-2-Amino-1-{4-[isopropyl(methyl)amino]-1-piperidinyl}-3-methyl-1-butanone 4-position: isopropyl(methyl)amino (-N(CH₃)(C₃H₇)) C₁₅H₂₉N₃O 279.42 Branched alkylamine; steric hindrance
(S)-2-Amino-1-{3-[(benzyl-cyclopropyl-amino)-methyl]-piperidin-1-yl}-3-methyl-butan-1-one 3-position: benzyl-cyclopropylaminomethyl C₂₁H₃₃N₃O 343.51 Aromatic and cyclopropyl motifs; high MW
(S)-2-Amino-1-{4-[(benzyl-cyclopropyl-amino)-methyl]-piperidin-1-yl}-3-methyl-butan-1-one 4-position: benzyl-cyclopropylaminomethyl C₂₁H₃₃N₃O 343.51 Positional isomer of above; altered conformation
2-Amino-1-((S)-2-((benzyl(ethyl)amino)methyl)piperidin-1-yl)-3-methylbutan-1-one 2S-position: benzyl-ethylaminomethyl C₂₀H₃₁N₃O 329.48 Mixed alkyl/aryl substituent

Analysis of Substituent Effects

Methoxymethyl vs. This may enhance blood-brain barrier penetration compared to amine-rich analogs . Ethers (methoxymethyl) are more hydrolytically stable than esters or secondary amines but less reactive in nucleophilic substitutions compared to tertiary amines .

Positional Isomerism: Substituents at the 2S- vs. 3- or 4-positions on the piperidine ring (e.g., vs. A 2S-substituent may restrict piperidine ring flexibility, affecting binding to biological targets.

Aromatic vs. However, these groups increase molecular weight and may reduce solubility compared to the target’s methoxymethyl group.

The methoxymethyl group’s electron-donating nature could stabilize adjacent carbocations or transition states in synthetic pathways, unlike electron-withdrawing substituents.

Biological Activity

The compound 2-amino-1-[(2S)-2-(methoxymethyl)piperidin-1-yl]-3-methylbutan-1-one , often referred to as a piperidine derivative, has garnered attention for its potential biological activities, particularly in the context of therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C12H18N2O\text{C}_{12}\text{H}_{18}\text{N}_2\text{O}

This structure features a piperidine ring, which is known to influence various biological activities due to its ability to interact with neurotransmitter systems.

Anticancer Activity

Recent studies have indicated that piperidine derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have shown potent activity against colon cancer cells (HCT116 and HT29) with IC50 values below 4 µM, indicating strong antiproliferative effects .

Table 1: Cytotoxicity of Piperidine Derivatives Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
2aHCT116< 1
2bHT29< 1
3aCa9-22< 4
3bHSC-4< 4

These findings suggest a promising avenue for developing novel anticancer agents based on this scaffold.

The mechanism by which these compounds exert their effects often involves the induction of apoptosis in cancer cells. This is characterized by:

  • Caspase Activation : Activation of caspase pathways leading to programmed cell death.
  • Mitochondrial Membrane Depolarization : Disruption of mitochondrial function, which is crucial for energy production and cell survival.

In studies involving CEM lymphoma and HL60 leukemia cells, representative compounds caused significant cell shrinkage and increased reactive oxygen species (ROS) levels, further supporting their potential as anticancer agents .

Case Studies

Several case studies have illustrated the biological activities of piperidine derivatives:

  • Study on Colon Cancer : A series of piperidine derivatives were tested against HCT116 and HT29 cells. The results demonstrated that modifications in the substituents on the piperidine ring could enhance cytotoxicity while minimizing toxicity to non-malignant cells .
  • Preclinical Evaluation : In vivo models have shown that these compounds can inhibit tumor growth effectively without causing severe side effects typical of conventional chemotherapy agents.

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